

# Application of Co 102862 in Brain Slice Preparations: Detailed Application Notes and Protocols

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## Compound of Interest

Compound Name: Co 102862

Cat. No.: B1669277

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## Introduction

**Co 102862**, also known as V102862, is a potent and selective, state-dependent blocker of voltage-gated sodium channels (VGSCs).<sup>[1][2][3]</sup> Its mechanism of action makes it a valuable tool for investigating neuronal excitability, synaptic transmission, and for studying pathological conditions such as epilepsy and neuropathic pain in ex vivo brain slice preparations. **Co 102862** exhibits a higher affinity for the inactivated state of Na<sup>+</sup> channels, allowing for the targeted modulation of neurons with higher firing rates, a characteristic of epileptiform activity.<sup>[1][2]</sup> These application notes provide detailed protocols for the use of **Co 102862** in acute brain slice preparations, along with expected outcomes based on its known electrophysiological properties.

## Data Presentation

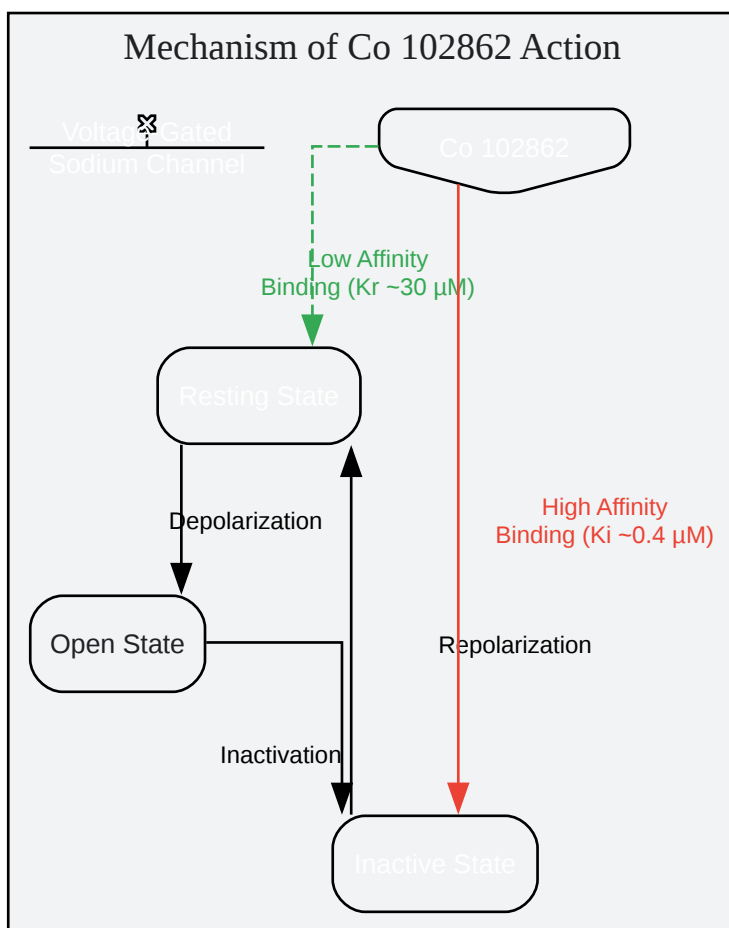
### Table 1: Physicochemical and Pharmacological Properties of Co 102862

Property	Value	Reference
IUPAC Name	2-[[4-(4-Fluorophenoxy)phenyl]methylene]hydrazinecarboxamide	N/A
Molecular Formula	C <sub>14</sub> H <sub>12</sub> FN <sub>3</sub> O <sub>2</sub>	N/A
Molecular Weight	273.26 g/mol	N/A
Mechanism of Action	State-dependent voltage-gated sodium channel blocker	[1][2]
Target Channel	Primarily neuronal voltage-gated sodium channels (e.g., Nav1.2)	[1][2]

**Table 2: Electrophysiological Parameters of Co 102862**

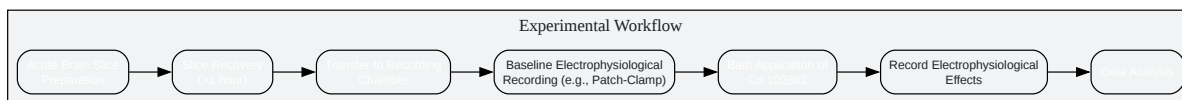
Parameter	Value	Cell Type	Reference
K <sub>i</sub> (inactivated state)	~0.4 μM	HEK-293 cells expressing rNav1.2	[1][2]
K <sub>i</sub> (inactivated state)	~0.6 μM	Cultured rat hippocampal neurons	[1][2]
K <sub>r</sub> (resting state)	~30 μM	HEK-293 cells expressing rNav1.2	[1][2]
K <sub>r</sub> (resting state)	>15 μM	Cultured rat hippocampal neurons	[1][2]
Binding Kinetics (k <sup>+</sup> )	~1.7 μM <sup>-1</sup> s <sup>-1</sup>	HEK-293 cells expressing rNav1.2	[1][2]

## Signaling Pathways and Experimental Workflows



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**Caption:** State-dependent binding of **Co 102862** to voltage-gated sodium channels.



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**Caption:** General workflow for electrophysiological recording in brain slices with **Co 102862**.

## Experimental Protocols

## Protocol 1: Preparation of Acute Hippocampal or Cortical Slices

This protocol is adapted from standard procedures for preparing acute brain slices for electrophysiology.

### Materials:

- Rodent (e.g., mouse or rat)
- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
- Dissection tools (scissors, forceps, spatula)
- Vibrating microtome (vibratome)
- Carbogen gas (95% O<sub>2</sub>, 5% CO<sub>2</sub>)
- Ice-cold slicing solution (see Table 3)
- Artificial cerebrospinal fluid (aCSF) for recovery and recording (see Table 3)
- Recovery chamber
- Recording chamber

### Procedure:

- Anesthesia and Dissection:
  - Anesthetize the animal according to approved institutional protocols.
  - Perform transcardial perfusion with ice-cold, carbogenated slicing solution to improve tissue viability.
  - Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold slicing solution.

- Slicing:
  - Mount the brain onto the vibratome stage. For hippocampal slices, a horizontal or coronal sectioning angle may be used. For cortical slices, coronal sections are common.
  - Submerge the brain in the ice-cold, carbogenated slicing solution in the vibratome buffer tray.
  - Cut slices to a thickness of 300-400  $\mu\text{m}$ .
- Recovery:
  - Carefully transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen.
  - Incubate the slices at 32-34°C for 30 minutes, then maintain them at room temperature for at least 1 hour before recording.

## Table 3: Composition of Solutions for Brain Slice Preparation

Component	Slicing Solution (NMDG-based) (mM)	Recording aCSF (mM)
NMDG	92	-
NaCl	-	124
KCl	2.5	2.5
NaH <sub>2</sub> PO <sub>4</sub>	1.25	1.25
NaHCO <sub>3</sub>	30	24
HEPES	20	5
Glucose	25	12.5
CaCl <sub>2</sub>	0.5	2
MgSO <sub>4</sub>	10	2
pH	7.3-7.4 (with HCl)	7.3-7.4
Osmolarity	300-310 mOsm	300-310 mOsm

Note: Solutions should be continuously bubbled with carbogen (95% O<sub>2</sub>/5% CO<sub>2</sub>).

## Protocol 2: Electrophysiological Recording and Application of Co 102862

This protocol describes whole-cell patch-clamp recording to assess the effect of **Co 102862** on neuronal excitability.

Materials:

- Prepared acute brain slices
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass pipettes (3-6 MΩ)
- Intracellular solution (see Table 4)

- **Co 102862** stock solution (e.g., 10 mM in DMSO)

- Recording aCSF

Procedure:

- Preparation:
  - Prepare a working solution of **Co 102862** in recording aCSF. A final concentration in the range of 0.5-10  $\mu$ M is recommended as a starting point, based on its  $K_i$  and data from similar compounds. The final DMSO concentration should be kept low (e.g., <0.1%).
- Recording:
  - Transfer a recovered brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.
  - Visualize neurons (e.g., pyramidal neurons in the CA1 region of the hippocampus or Layer 5 of the cortex) using infrared differential interference contrast (IR-DIC) microscopy.
  - Establish a whole-cell patch-clamp recording.
- Baseline Measurement:
  - In current-clamp mode, record baseline neuronal activity, including resting membrane potential and action potential firing in response to depolarizing current injections of varying amplitudes.
- Application of **Co 102862**:
  - Switch the perfusion to the aCSF containing **Co 102862**.
  - Allow the drug to equilibrate for several minutes.
- Post-Drug Measurement:
  - Repeat the current injection protocol to assess changes in action potential firing.

- Washout:
  - Switch the perfusion back to the control aCSF to determine if the effects of **Co 102862** are reversible.

**Table 4: Example Intracellular Solution for Patch-Clamp Recording**

Component	Concentration (mM)
K-gluconate	135
KCl	10
HEPES	10
Mg-ATP	4
Na-GTP	0.3
EGTA	0.2
pH	7.3 (with KOH)
Osmolarity	~290 mOsm

## Expected Results

Based on the known mechanism of action of **Co 102862**, the following effects are anticipated in brain slice electrophysiology experiments:

- Reduction of Neuronal Firing: **Co 102862** is expected to reduce the number of action potentials fired in response to depolarizing current injections. This effect will be more pronounced at higher firing frequencies due to its state-dependent nature.
- Shift in Steady-State Inactivation: In voltage-clamp experiments, **Co 102862** will cause a hyperpolarizing shift in the steady-state inactivation curve of Na<sup>+</sup> channels.[\[1\]](#)[\[2\]](#)
- Slowing of Recovery from Inactivation: The time course of recovery from inactivation of Na<sup>+</sup> channels will be significantly slowed in the presence of **Co 102862**.[\[1\]](#)[\[2\]](#)



- **Inhibition of Epileptiform Activity:** In models of epilepsy in brain slices (e.g., using high potassium or 4-AP), **Co 102862** is expected to reduce the frequency and amplitude of epileptiform bursts.
- **Minimal Effect on Resting Membrane Potential:** **Co 102862** is not expected to significantly alter the resting membrane potential of neurons.

## Troubleshooting

- **No effect of Co 102862:**
  - Verify the concentration and integrity of the compound.
  - Ensure adequate perfusion and equilibration time.
  - The targeted neurons may have a low firing rate at baseline; consider using a protocol that induces higher frequency firing.
- **Irreversible effects:**
  - Some potent channel blockers can be difficult to wash out completely. Extend the washout period.
- **Slice health deterioration:**
  - Ensure proper slicing and recovery procedures.
  - Maintain optimal temperature, pH, and oxygenation of all solutions.

## Conclusion

**Co 102862** is a powerful pharmacological tool for the study of neuronal function and pathophysiology in brain slice preparations. Its state-dependent mechanism of action allows for the selective targeting of highly active neurons, making it particularly useful for investigating conditions characterized by neuronal hyperexcitability. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize **Co 102862** in their studies.

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